Cas no 58579-56-9 (2-nitro-4-(trifluoromethyl)phenylmethanamine)

2-Nitro-4-(trifluoromethyl)phenylmethanamine is a fluorinated aromatic amine derivative characterized by the presence of both a nitro (–NO₂) and a trifluoromethyl (–CF₃) substituent on the phenyl ring. This compound is of interest in synthetic organic chemistry due to its electron-withdrawing groups, which influence reactivity in nucleophilic and electrophilic substitution reactions. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical research. The nitro group further provides a handle for functional group transformations, such as reduction to aniline derivatives. Its structural features make it a versatile intermediate for designing bioactive molecules with potential applications in medicinal chemistry and material science.
2-nitro-4-(trifluoromethyl)phenylmethanamine structure
58579-56-9 structure
Product Name:2-nitro-4-(trifluoromethyl)phenylmethanamine
CAS No:58579-56-9
MF:C8H7F3N2O2
MW:220.148592233658
MDL:MFCD06212570
CID:1611949
PubChem ID:44518690
Update Time:2025-05-21

2-nitro-4-(trifluoromethyl)phenylmethanamine Chemical and Physical Properties

Names and Identifiers

    • benzenemethanamine, 2-nitro-4-(trifluoromethyl)-
    • 1-[2-Nitro-4-(trifluoromethyl)phenyl]methanamine
    • LogP
    • 2-nitro-4-(trifluoromethyl)phenylmethanamine
    • EN300-1935788
    • 2-Nitro-4-(trifluoromethyl)benzylamine
    • 58579-56-9
    • SCHEMBL5237815
    • DA-04655
    • DTXSID501252594
    • [2-nitro-4-(trifluoromethyl)phenyl]methanamine
    • 2-Nitro-4-(trifluoromethyl)benzenemethanamine
    • MDL: MFCD06212570
    • Inchi: 1S/C8H7F3N2O2/c9-8(10,11)6-2-1-5(4-12)7(3-6)13(14)15/h1-3H,4,12H2
    • InChI Key: YEPQBZHQKFWZPL-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(CN)=C(C=1)[N+](=O)[O-])(F)F

Computed Properties

  • Exact Mass: 220.04601
  • Monoisotopic Mass: 220.046
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 71.8A^2
  • XLogP3: 1.5

Experimental Properties

  • Density: 1.422
  • Boiling Point: 254.856°C at 760 mmHg
  • Flash Point: 107.933°C
  • Refractive Index: 1.509
  • PSA: 69.16

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Additional information on 2-nitro-4-(trifluoromethyl)phenylmethanamine

2-Nitro-4-(Trifluoromethyl)Phenylmethanamine: A Comprehensive Overview

The compound with CAS No 58579-56-9, commonly referred to as 2-nitro-4-(trifluoromethyl)phenylmethanamine, has garnered significant attention in the fields of organic chemistry and materials science due to its unique structural properties and potential applications. This compound is a derivative of aniline, featuring a nitro group at the 2-position and a trifluoromethyl group at the 4-position of the phenyl ring, with an additional methanamine substituent. The combination of these functional groups imparts distinctive electronic and steric properties, making it a valuable molecule for various research and industrial purposes.

Recent studies have highlighted the importance of 2-nitro-4-(trifluoromethyl)phenylmethanamine in the development of advanced materials, particularly in the realm of semiconductors and optoelectronic devices. The nitro group introduces electron-withdrawing effects, while the trifluoromethyl group enhances stability and chemical resistance. These characteristics make the compound suitable for applications in high-performance polymers and organic light-emitting diodes (OLEDs). Researchers have also explored its potential as a precursor for synthesizing novel aromatic compounds with tailored electronic properties.

The synthesis of 2-nitro-4-(trifluoromethyl)phenylmethanamine involves a multi-step process that typically begins with the nitration of an appropriate aromatic precursor. The introduction of the trifluoromethyl group is achieved through electrophilic substitution reactions, followed by amination to introduce the methanamine functionality. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, enabling the large-scale production of this compound with high purity.

In terms of applications, 2-nitro-4-(trifluoromethyl)phenylmethanamine has found utility in drug discovery efforts, particularly in the design of bioactive molecules targeting specific cellular pathways. Its unique structure allows for interactions with various biological systems, making it a promising candidate for anti-cancer and anti-inflammatory agents. Additionally, its stability under harsh conditions makes it an attractive choice for use in industrial catalysts and corrosion-resistant coatings.

Recent research has also focused on the environmental impact of 2-nitro-4-(trifluoromethyl)phenylmethanamine and its degradation pathways. Studies indicate that under certain conditions, such as UV irradiation or microbial activity, the compound undergoes biodegradation into less harmful byproducts. This knowledge is crucial for assessing its safety profile and ensuring sustainable practices in its production and use.

In conclusion, 2-nitro-4-(trifluoromethyl)phenylmethanamine stands as a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties, combined with ongoing advancements in synthesis and application techniques, position it as a key molecule in future scientific and technological innovations.

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